molecular formula C17H19N6O9P B12930524 2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) CAS No. 61517-76-8

2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12930524
CAS No.: 61517-76-8
M. Wt: 482.3 g/mol
InChI Key: WTCKGQCNNMWAFU-LSCFUAHRSA-N
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Description

The compound ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-4-((2-nitrobenzyl)oxy)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule It features a purine base, a tetrahydrofuran ring, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-4-((2-nitrobenzyl)oxy)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is constructed via cyclization reactions involving appropriate diol precursors.

    Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced through nucleophilic substitution reactions.

    Phosphorylation: The final step involves the phosphorylation of the hydroxyl group to form the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-4-((2-nitrobenzyl)oxy)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-4-((2-nitrobenzyl)oxy)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-4-((2-nitrobenzyl)oxy)tetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological outcomes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-4-((2-nitrobenzyl)oxy)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: can be compared with other similar compounds, such as:

    Adenosine Triphosphate (ATP): Both compounds contain a purine base and a phosphate group, but ATP has three phosphate groups and plays a central role in cellular energy transfer.

    Nucleoside Analogues: These compounds share structural similarities and are often used in antiviral and anticancer therapies.

The uniqueness of ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-4-((2-nitrobenzyl)oxy)tetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

61517-76-8

Molecular Formula

C17H19N6O9P

Molecular Weight

482.3 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-[(2-nitrophenyl)methoxy]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H19N6O9P/c18-15-12-16(20-7-19-15)22(8-21-12)17-14(13(24)11(32-17)6-31-33(27,28)29)30-5-9-3-1-2-4-10(9)23(25)26/h1-4,7-8,11,13-14,17,24H,5-6H2,(H2,18,19,20)(H2,27,28,29)/t11-,13-,14-,17-/m1/s1

InChI Key

WTCKGQCNNMWAFU-LSCFUAHRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)COC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)O)[N+](=O)[O-]

Origin of Product

United States

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